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Compound of Interest

Compound Name: Cpda

Cat. No.: B1139236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Citrate Phosphate Dextrose

Adenine (CPDA-1), a primary anticoagulant and preservative solution used in the storage of

whole blood and red blood cell concentrates. The document details the biochemical properties

of CPDA-1, its mechanism of action, and the critical parameters for monitoring blood product

quality during storage.

Core Principles of CPDA-1 Anticoagulation and
Preservation
CPDA-1 is a sterile, non-pyrogenic solution meticulously formulated to maintain the viability

and function of blood components for up to 35 days.[1] Its efficacy stems from the synergistic

action of its four key components: citrate, phosphate, dextrose, and adenine.

Citrate: Acts as the primary anticoagulant by chelating ionized calcium in the blood. Calcium

is a critical cofactor for multiple enzymatic steps in the coagulation cascade. By binding to

calcium, citrate effectively inhibits the formation of blood clots.[2][3][4]

Phosphate: Serves as a buffer to maintain the pH of the stored blood. During storage, red

blood cell metabolism generates acidic byproducts, and the phosphate buffer helps to

mitigate the resulting decrease in pH, which is crucial for red blood cell viability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1139236?utm_src=pdf-interest
https://www.benchchem.com/product/b1139236?utm_src=pdf-body
https://www.benchchem.com/product/b1139236?utm_src=pdf-body
https://www.benchchem.com/product/b1139236?utm_src=pdf-body
https://www.benchchem.com/product/b1139236?utm_src=pdf-body
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S2225-20102020000100046
https://pubmed.ncbi.nlm.nih.gov/25121159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5589707/
https://www.pubcompare.ai/protocol/Z6f1rYsBwGXEOges21XU/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dextrose: Provides a necessary energy source for red blood cells. These cells rely on

glycolysis to generate adenosine triphosphate (ATP), the primary molecule for energy

transfer, which is essential for maintaining cell membrane integrity and function.

Adenine: Acts as a substrate for the synthesis of ATP. The addition of adenine allows red

blood cells to maintain higher ATP levels for a longer duration, thereby extending their shelf

life.[5]

Quantitative Analysis of CPDA-1 and Stored Blood
Parameters
The precise composition of the CPDA-1 solution and the subsequent biochemical changes in

stored blood are critical for quality control and research.

Table 1: Composition of CPDA-1 Solution
Component

Concentration per 63 mL
of Solution

Purpose

Dextrose (monohydrate), USP 2.0 g Red blood cell energy source

Sodium Citrate (dihydrate),

USP
1.66 g

Anticoagulant (calcium

chelator)

Citric Acid (anhydrous), USP 188 mg

pH adjustment and prevention

of glucose caramelization

during autoclaving

Monobasic Sodium Phosphate

(monohydrate), USP
140 mg pH buffer

Adenine, USP 17.3 mg Substrate for ATP synthesis

Source: Drugs.com[6]

Table 2: Time-Course of Biochemical Changes in CPDA-
1 Stored Whole Blood
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Storage
Day

pH
ATP (% of
initial)

2,3-DPG (%
of initial)

Plasma
Hemoglobin
(mg/dL)

Extracellula
r Potassium
(mEq/L)

0 ~7.48 100 100 < 10 ~7.31

7 ~7.38 ~100 ~54 Variable ~10.59

14
Significantly

Decreased
Decreasing

Significantly

Decreased
Increased

Significantly

Increased

21
Further

Decrease

Further

Decrease
Depleted

Further

Increase

Further

Increase

28 ~6.15
Significantly

Decreased
Depleted

Further

Increase
~20.14

35
Continued

Decrease
Low Depleted

Can exceed

1.0%

hemolysis

Continued

Increase

Note: The values presented are approximate and can vary between studies. The general

trends of these changes are well-established.[1][6][7][8]

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of blood product quality.

Measurement of ATP in Red Blood Cells
Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for

quantifying ATP. The light emitted from the reaction is directly proportional to the amount of ATP

present.

Protocol:

Sample Preparation: A 50 µL sample of red blood cell suspension (at 10% hematocrit) is

obtained.

Lysis: The sample is diluted 600-fold and lysed with water to release intracellular ATP.
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Luminometry: A 50 µL aliquot of the lysate is mixed with 50 µL of a reaction mixture

containing luciferase and luciferin.

Detection: The light emission is immediately measured using a luminometer.

Normalization: The intracellular ATP concentration is normalized to the hemoglobin

concentration, which is determined spectrophotometrically.[9]

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in
Red Blood Cells
Principle: This enzymatic assay is based on the consumption of NADH, which is proportional to

the 2,3-DPG content of the sample. The decrease in NADH is measured

spectrophotometrically.

Protocol:

Sample Processing: Red blood cells are processed to prepare a sample for analysis.

Enzymatic Reaction: The processed sample is incubated with a reagent kit containing the

necessary enzymes for the reaction.

Spectrophotometry: The decrease in absorbance at 340 nm, corresponding to the

consumption of NADH, is measured.

Calculation: The 2,3-DPG concentration is calculated based on the change in absorbance

and an extinction coefficient of 6.3 mM⁻¹ cm⁻¹.

Normalization: The 2,3-DPG concentration is expressed as micromoles per gram of

hemoglobin.[10]

Measurement of Plasma Free Hemoglobin (Hemolysis)
Principle: The degree of hemolysis is determined by measuring the amount of cell-free

hemoglobin in the plasma using a spectrophotometric method, often referred to as the Harboe

assay.

Protocol:
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Sample Collection: Blood samples are centrifuged to separate the plasma.

Spectrophotometry: The absorbance of the plasma is measured at two wavelengths, typically

575 nm and 600 nm. The absorbance at 600 nm is subtracted from the absorbance at 575

nm to correct for turbidity.

Calculation: The corrected absorbance is then multiplied by a fixed calibration factor to

determine the concentration of free hemoglobin in mg/dL.[11]

Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in CPDA-1 anticoagulation and its

analysis provide a clearer understanding for researchers.
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Caption: Coagulation cascade showing citrate's chelation of calcium.
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Biochemical Assays
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Caption: Workflow for monitoring stored blood quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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